molecular formula C16H12ClNO4 B2385339 4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide CAS No. 338404-90-3

4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide

Cat. No.: B2385339
CAS No.: 338404-90-3
M. Wt: 317.73
InChI Key: WIHVGOXPGIDCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide is a complex organic compound with a unique structure that combines a chlorinated benzene ring with a chromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated benzene derivatives and chromenyl-containing molecules. Examples are:

Uniqueness

What sets 4-chloro-N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzenecarboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-chloro-N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-10-6-4-9(5-7-10)15(20)18-12-8-11-13(19)2-1-3-14(11)22-16(12)21/h4-8H,1-3H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHVGOXPGIDCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.